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The table below summarizes the in vivo efficacy of Rebastinib from recent studies.

Disease Study Key Efficacy Proposed Primary Mechanism of Citati
itation
Model Type Findings Action

| Ovarian Cancer (Syngeneic murine ID8 model) | Pre-clinical | Extended median survival (132.5 vs. 127
days with chemo alone); Altered immune cell populations in ascites (increased cytotoxic T cells). | Inhibition
of Tie2 receptor on endothelial cells and macrophages; alteration of ANGPTL gene expression. | [1] | |
Metastatic Breast Cancer (Orthotopic mouse model) | Pre-clinical | Reduced tumor growth and
metastasis; Enhanced efficacy of paclitaxel/eribulin (reduced tumor volume, improved survival). | Blockade
of Tie2, reducing pro-tumoral Tie2+ macrophages and angiogenesis; disruption of TMEM-dependent cancer
cell intravasation. | [2] | | Colorectal Cancer (CRC) (Immunocompetent mouse models CT-26/MC-38) | Pre-
clinical | Suppressed tumor growth; Enhanced CD8+ T cell infiltration and activation. | Inhibition of FGR
kinase, suppressing the PI3K-AKT-SP1-DKK1 axis to overcome immunosuppression. | [3] | | Triple-
Negative Breast Cancer (TNBC) (MDA-MB-231/468 xenograft models) | Pre-clinical | Dose-dependent
tumor growth suppression. | Multiple mechanisms, including CDK16 inhibition and induction of G0/G1
cell cycle arrest. | [4] | | Acute Lung Injury (ALI) (LPS-induced mouse model) | Pre-clinical | Attenuated
lung inflammation and tissue damage; Reduced IL-1f secretion. | Promotion of NLRP3 ubiquitination,
blocking NLRP3/GSDMD-mediated macrophage pyroptosis. | [5] | | Arthritis (Rabbit ACLT model) | Pre-
clinical | Inhibited progression of early-stage arthritis. | Tie2 receptor inhibition, blocking angiogenesis

and pathological changes in the synovium. | [6] | | Chronic Myeloid Leukemia (CML) | Phase 1 Clinical
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Trial | Clinical activity observed (8 complete hematologic responses in 40 CML patients) but insufficient to

justify continued development in leukemia. | Initially developed as a switch-control inhibitor of BCR-ABL1.

| [7118]]

Key Signaling Pathways and Mechanisms

Rebastinib is a multi-targeted tyrosine kinase inhibitor. Its primary and most well-characterized target is the
Tie2 receptor, but it also potently inhibits other kinases like BCR-ABL1, FGR, and CDK16, depending on

the cellular context [7] [4] [3]. The following diagrams illustrate its two primary anti-tumor mechanisms.
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Diagram 1: Dual mechanism of Rebastinib in the tumor microenvironment, targeting both endothelial cells

and Tie2-expressing macrophages to inhibit angiogenesis and metastasis [1] [2].
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Diagram 2: The FGR-AKT-SP1-DKKI1 axis in colorectal cancer, which is inhibited by Rebastinib to enhance

anti-tumor immunity [3].

Experimental Protocols for Key Studies

To help you evaluate or replicate these findings, here are the detailed methodologies from several pivotal

studies.

Ovarian Cancer Syngeneic Model [1]

e Animal Model: Female C57BI6J mice.

¢ Cell Line: Syngeneic ID8 ovarian cancer cells stably expressing GFP.

¢ Tumor Inoculation: Intraperitoneal injection of 8x106 ID8-GFP cells.

¢ Treatment Initiation: Day 25 post-injection.

e Dosing Regimen:
o Rebastinib: Administered orally via formulated chow (10 mg/kg) for the study duration.
o Chemotherapy: Carboplatin (20 mg/kg, IP) + Paclitaxel (12 mg/kg, IP) on days 32, 39, and 46.
o Combination: Rebastinib chow + chemotherapy as above.

¢ Endpoints: Survival was monitored for 140 days. For immune cell analysis, ascites was harvested 24

hours after the last treatment and analyzed by flow cytometry.

Metastatic Mammary Carcinoma Model [2]

¢ Animal Model: MMTV-PyMT transgenic mice (on FVB background) and orthotopic models.
e Treatment:
o Rebastinib: 50 mg/kg, orally, twice daily.
o Chemotherapy: Paclitaxel (15 mg/kg, IP, weekly) or Eribulin (1 mg/kg, IP, days 1, 5, 9 every 21
days).
o Key Assessments:
o Tumor Growth & Metastasis: Primary tumor volume and lung metastasis count.
o Tumor Dissociation & Flow Cytometry: Analysis of tumor-infiltrating immune cells (e.g., Tie2+
macrophages).
o TMEM Score & Intravasation Assays: Quantification of metastatic sites.
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Colorectal Cancer Model with Immune Profiling [3]

e Animal Models: Immunocompetent (Balb/C, C57BL/6J) and immunocompromised (Balb/C Nude)
mice.
e Cell Lines: CT-26 and MC-38 CRC cells.
e Treatment: DCC-2036 (Rebastinib) was administered.
¢ Immune Analysis:
o Flow Cytometry: Tumors and spleens were analyzed for CD8+, CD4+, and activated (CD69+)
T cells.
o Immunohistochemistry/Immunofluorescence: Staining for CD8, CD69, IFN-a, and IFN-y in
tumor tissues.
o Multi-omics: RNA sequencing, proteomic, and secretomic analysis of treated tumor cells to
identify downstream targets like DKK1.

Clinical Trial & Safety Profile

e Maximum Tolerated Dose (MTD): Established as 150 mg of the tablet formulation, administered
twice daily in a Phase 1 trial with leukemia patients [7] [8].

¢ Dose-Limiting Toxicities (DLTs): Included dysarthria, muscle weakness, and peripheral neuropathy
[7118].

e Ongoing Clinical Investigation: A Phase 1b/2 study is evaluating Rebastinib in combination with
paclitaxel for patients with advanced solid tumors, including triple-negative breast cancer, ovarian
cancer, and endometrial cancer [9].

Conclusion

In summary, Reclinical data robustly demonstrates that Rebastinib has potent in vivo efficacy across a

spectrum of diseases, primarily through:

¢ Direct Antiangiogenic Action: By inhibiting Tie2 on endothelial cells.

¢ Modulation of the Tumor Microenvironment: By blocking pro-tumoral Tie2+ macrophages and
overcoming T-cell immunosuppression via the FGR-DKK1 axis.

¢ Synergy with Chemotherapy: Enhancing the efficacy of agents like paclitaxel in metastatic models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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